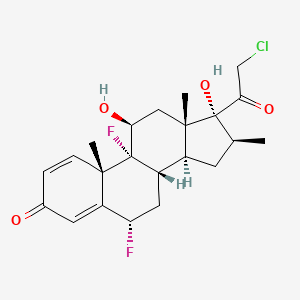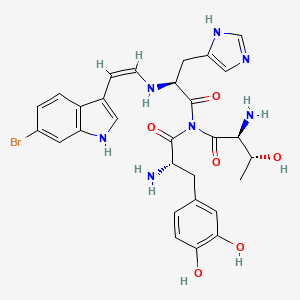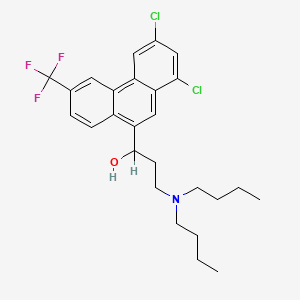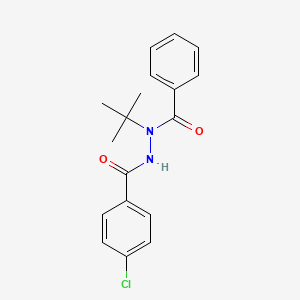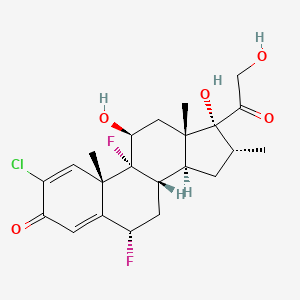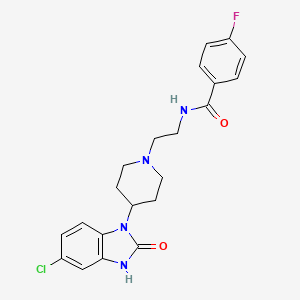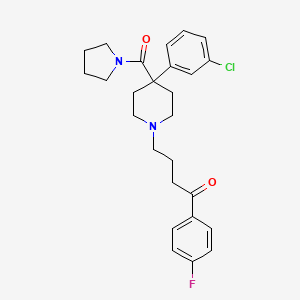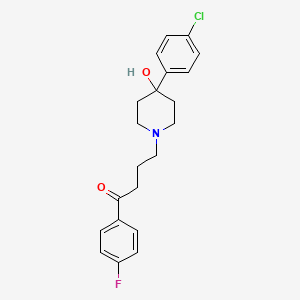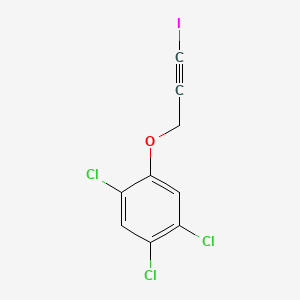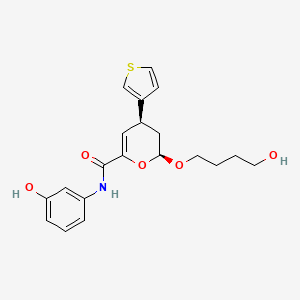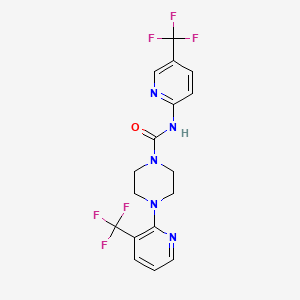
JNJ-17203212
描述
JNJ-17203212 是一种选择性、高效、竞争性的瞬时受体电位香草素1 (TRPV1) 通道拮抗剂。 该化合物用于研究疼痛管理,尤其是偏头痛等疾病 。 TRPV1 通道被热、辣椒素和内源性大麻素花生四烯酰胺激活 .
科学研究应用
JNJ-17203212 具有多种科学研究应用,包括:
作用机制
JNJ-17203212 通过竞争性抑制 TRPV1 通道发挥作用。TRPV1 通道参与疼痛信号的传递和调节。 通过阻断这些通道,this compound 可防止疼痛通路的激活,从而降低疼痛感知 。 This compound 的分子靶标包括位于感觉神经元上的 TRPV1 通道 .
生化分析
Biochemical Properties
JNJ-17203212 interacts with the TRPV1 channel, a cation channel expressed by nociceptors that detects multiple pain-producing stimuli, including noxious heat and extracellular protons . The compound exhibits its antagonistic properties by inhibiting capsaicin- and H±induced channel activation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to attenuate bone cancer pain by blocking the activation of sensory neurons that detect noxious stimuli . In a rat model of osteoarthritis, this compound was found to reverse the sensitization of joint afferents and inhibit pain behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the TRPV1 channel, thereby inhibiting its activation . This inhibition prevents the detection of pain-producing stimuli, such as noxious heat and extracellular protons, leading to an analgesic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to exhibit its effects in a time and dose-dependent manner . For instance, in a study involving a rat model of migraine, this compound was found to fully abolish CGRP release in a time and dose-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. In a rat model of osteoarthritis, this compound was found to reverse the sensitization of joint afferents and inhibit pain behavior . The study reported that the compound was effective in all doses tested .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Given its role as a TRPV1 antagonist, it is likely that it is transported to sites where TRPV1 channels are expressed, such as nociceptive neurons .
准备方法
JNJ-17203212 的合成包括几个步骤,从核心结构的制备开始,然后引入官能团。合成路线通常包括以下步骤:
哌嗪核心形成: 哌嗪核心通过一系列反应合成,这些反应涉及适当胺和羧酸的缩合。
三氟甲基的引入: 使用三氟甲基碘化物或三氟甲基磺酸等试剂引入三氟甲基。
This compound 的工业生产方法将涉及这些合成路线的扩大,同时确保最终产品的纯度和产率。这通常需要优化反应条件、纯化步骤和质量控制措施。
化学反应分析
JNJ-17203212 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可用于修饰化合物上的官能团。
取代: 取代反应,特别是亲核取代,可用于在吡啶环上引入不同的取代基。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及甲醇钠等亲核试剂。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .
相似化合物的比较
JNJ-17203212 在 TRPV1 拮抗剂中是独一无二的,因为它具有高度选择性和效力。类似的化合物包括:
JNJ-38893777: 另一种在疼痛管理中具有类似应用的 TRPV1 拮抗剂.
辣椒素受体阻断剂: 一种众所周知的 TRPV1 拮抗剂,用于各种研究.
SB-705498: 一种在疼痛和炎症研究中具有应用的 TRPV1 拮抗剂.
属性
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F6N5O/c18-16(19,20)11-3-4-13(25-10-11)26-15(29)28-8-6-27(7-9-28)14-12(17(21,22)23)2-1-5-24-14/h1-5,10H,6-9H2,(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRYYGVYCWYIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)NC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462856 | |
| Record name | JNJ-17203212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821768-06-3 | |
| Record name | JNJ-17203212 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0821768063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-17203212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethy l)-2-pyridinyl]-1-piperazinecarboxamide; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JNJ-17203212 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71JE0C439X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does JNJ-17203212 interact with its target and what are the downstream effects?
A1: this compound acts as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. [, , , , , , ] This channel, primarily found on sensory neurons, plays a crucial role in detecting and transmitting pain and inflammatory signals, including those involved in the cough reflex. [, ] By binding to TRPV1, this compound prevents its activation by agonists like capsaicin, low pH, or endogenous ligands like 12-hydroxyeicosatetraenoic acid (12-HETE). [, , , , ] This inhibition of TRPV1 activation ultimately disrupts the transmission of cough signals from the airways to the brain, resulting in an antitussive effect. [, , , ]
Q2: Can you explain how this compound affects cough specifically?
A2: this compound demonstrates efficacy against cough triggered by various stimuli, including citric acid (primarily activating TRPV1) and prostaglandin E2 (PGE2). [, ] Studies using guinea pig models have shown that this compound effectively attenuates both capsaicin-evoked coughs and those induced by citric acid, highlighting its targeted action on TRPV1-mediated cough pathways. [, ] Importantly, this compound shows efficacy against PGE2-induced cough, revealing an intricate interplay between TRPV1 and the prostaglandin EP3 receptor in mediating cough responses. [, ]
Q3: What is the nature of the interaction between TRPV1 and EP3 receptors in the context of cough?
A3: Research indicates a complex relationship between TRPV1 and EP3 receptors in mediating cough. [, ] Studies using guinea pig models have shown that while this compound effectively blocks PGE2-induced cough, EP3 receptor antagonists do not impact citric acid-induced cough. [, ] This suggests that PGE2-induced cough might depend on TRPV1 activation, potentially through a sensitization mechanism involving EP3 receptors. [, ] This is further supported by findings showing that this compound can diminish PGE2-triggered currents in vagal pulmonary C-neurons, which are known to play a role in cough. []
Q4: Are there any structural insights into how this compound interacts with the TRPV1 channel?
A4: While the precise binding site of this compound on TRPV1 has not been definitively elucidated, studies using furanocoumarins, another class of TRPV1 modulators, suggest that it might interact with a region adjacent to or overlapping with the capsaicin-binding site. [] This is based on observations that furanocoumarins, like this compound, can modulate TRPV1 activation and that site-directed mutagenesis of the capsaicin-binding site alters their effects. [] Further research is needed to confirm the precise binding site of this compound and understand the structural basis of its interactions with TRPV1.
Q5: What is known about the pharmacokinetics of this compound?
A5: In guinea pig models, intraperitoneal administration of this compound (20 mg/kg) achieves a maximum plasma concentration (Cmax) of 8.0 ± 0.4 μM. [] While detailed pharmacokinetic parameters like half-life and clearance have not been extensively reported in the provided research, the available data suggest that this compound reaches pharmacologically relevant concentrations following systemic administration. []
Q6: What about the efficacy of this compound in models of chronic pain?
A6: this compound demonstrates promising efficacy in preclinical models of chronic pain, specifically in a rat model of osteoarthritis. [] Local administration of this compound directly into the affected joint effectively reversed the sensitization of joint afferent neurons and significantly reduced pain behaviors, comparable to systemic administration. [] This suggests that targeting peripheral TRPV1, particularly within the joint, could be a viable therapeutic strategy for managing osteoarthritis pain. []
Q7: Does this compound have any effects on core body temperature?
A7: Interestingly, local administration of this compound into the joint in the osteoarthritis model did not affect core body temperature, unlike systemic administration. [] This finding has important implications for the potential clinical translation of TRPV1 antagonists, as hyperthermia is a major concern with systemic TRPV1 blockade. [, ] Targeting TRPV1 peripherally, specifically at sites of inflammation or pain, might offer a way to harness the therapeutic benefits while minimizing systemic side effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


